molecular formula C10H20N2O2 B582375 tert-Butyl (3-ethylazetidin-3-yl)carbamate CAS No. 1205749-14-9

tert-Butyl (3-ethylazetidin-3-yl)carbamate

Cat. No. B582375
M. Wt: 200.282
InChI Key: SLINLQRBGQBQHK-UHFFFAOYSA-N
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Description

“tert-Butyl (3-ethylazetidin-3-yl)carbamate” is a chemical compound with the molecular formula C10H20N2O2 and a molecular weight of 200.282. It is used in the field of chemistry for various purposes .


Synthesis Analysis

The synthesis of carbamates, such as “tert-Butyl (3-ethylazetidin-3-yl)carbamate”, can be achieved through a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and TBAI . This method offers mild reaction conditions and short reaction times, avoiding N-alkylation of the amine and overalkylation of the carbamate .


Molecular Structure Analysis

The molecular structure of “tert-Butyl (3-ethylazetidin-3-yl)carbamate” can be analyzed using various methods such as 2D Mol file or a computed 3D SD file . These methods allow for a detailed view of the 3D structure of the molecule .


Chemical Reactions Analysis

The chemical reactions involving “tert-Butyl (3-ethylazetidin-3-yl)carbamate” can be complex. For instance, it can be involved in palladium-catalyzed cross-coupling reactions . Additionally, it can undergo deprotection reactions under certain conditions .

Scientific Research Applications

1. Anti-Inflammatory Activity

  • Application Summary : A series of new tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives were synthesized and evaluated for in vivo anti-inflammatory activity .
  • Methods of Application : The compounds were synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as coupling reagent .
  • Results : Most of the compounds exhibited promising anti-inflammatory activity within 9 to 12 hours, with the percentage of inhibition values ranging from 54.239 to 39.021% .

2. Anionic Polymerization

  • Application Summary : The polymerization of tert-butyl aziridine-1-carboxylate (BocAz) is reported .
  • Methods of Application : BocAz has an electron-withdrawing tert-butyloxycarbonyl (BOC) group on the aziridine nitrogen .
  • Results : The attainable molecular weight of poly (BocAz) is limited by the poor solubility of poly (BocAz) in AROP-compatible solvents .

3. Palladium-Catalyzed Synthesis

  • Application Summary : tert-Butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines .

4. Chiral Selective Reduction

  • Application Summary : Ketoreductases capable of performing chiral selective reduction in tert-butyl[5-(4-cyanobenzoyl)-2-fluorophenyl]carbamate to tert-butyl{5-[(4-cyanophenyl)(hydroxy)methyl]-2-fluorophenyl}carbamate were screened .
  • Results : ES-KRED-213 and KRED-P1-H01 were the best ones for targeted biotransformation .

5. Dual Protection of Amino Functions

  • Application Summary : The dual protection of amino functions involving Boc (tert-butyl carbamate) plays a pivotal role in the synthesis of multifunctional targets .
  • Methods of Application : The conversion to tert-butyl carbamate is generally the first option when there is a need to protect an amino function .
  • Results : The resulting Boc-derivatives have attractive properties and have been applied in the field of peptide synthesis .

6. Deprotection of tert-Butyl Groups

  • Application Summary : A catalytic protocol for mild OtBu deprotection using two commercial reagents: the tris-4-bromophenylamminium radical cation, commonly known as magic blue (MB•+), and triethylsilane .
  • Methods of Application : Magic blue catalytically facilitates the cleavage of the C−O bond in tert-butyl carbamates, carbonates, esters, and ethers .
  • Results : The method is suitable for structurally diverse compounds, including aliphatic, aromatic, and heterocyclic substrates .

7. Synthesis of Carbamates

  • Application Summary : Carbamates can be synthesized by amination (carboxylation) or rearrangement . A three-component coupling of amines, carbon dioxide, and halides enables an efficient synthesis of carbamates .
  • Methods of Application : The reaction involves the use of cesium carbonate and TBAI . The method offers mild reaction conditions and short reaction times and avoids N-alkylation of the amine and overalkylation of the carbamate .
  • Results : Chiral substrates were resistant to racemization .

8. Use of tert-Butyl Group in Chemical Transformations

  • Application Summary : The tert-butyl group is used in various chemical transformations due to its unique reactivity pattern .

properties

IUPAC Name

tert-butyl N-(3-ethylazetidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-5-10(6-11-7-10)12-8(13)14-9(2,3)4/h11H,5-7H2,1-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLINLQRBGQBQHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CNC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60856661
Record name tert-Butyl (3-ethylazetidin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (3-ethylazetidin-3-yl)carbamate

CAS RN

1205749-14-9
Record name tert-Butyl (3-ethylazetidin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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